N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with a sulfonyl group and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Core Construction: The quinazoline core can be synthesized via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde.
Cyclohexyl Substitution: The final step involves the substitution of the cyclohexyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]pyridin-5-amine
Uniqueness
N-(2-methylcyclohexyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H25N5O2S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H25N5O2S/c1-15-11-13-17(14-12-15)31(29,30)23-22-25-21(24-19-9-5-3-7-16(19)2)18-8-4-6-10-20(18)28(22)27-26-23/h4,6,8,10-14,16,19H,3,5,7,9H2,1-2H3,(H,24,25) |
InChI Key |
UTNSJVOJPANANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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